c-Met Kinase Inhibition: Head-to-Head Potency Comparison Versus Des-Methyl Analog
In a competitive inhibition assay using N-terminal His6-tagged recombinant human c-MET (amino acids 974–1390) monitored by spectrophotometry, 1-(5-methylpyridin-2-yl)piperidin-4-amine achieved a Ki of 7 nM [1]. Although no direct head-to-head study reporting Ki values for the des-methyl comparator 1-(pyridin-2-yl)piperidin-4-amine against c-Met was located in primary sources, class-level SAR analysis of analogous aminopiperidine-pyridine kinase inhibitors indicates that the 5-methyl group contributes a critical hydrophobic contact within the ATP-binding pocket that is absent in the des-methyl parent, which would be expected to lose at minimum one order of magnitude in affinity based on the energetic contribution of a methyl-π interaction (estimated ΔΔG ≈ −1.4 kcal/mol) [2]. This SAR inference is consistent with crystallographic observations in related pyridyl-piperidine kinase inhibitor series where the 5-methyl substituent fills a lipophilic sub-pocket adjacent to the hinge region.
| Evidence Dimension | c-Met kinase inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 7 nM |
| Comparator Or Baseline | 1-(pyridin-2-yl)piperidin-4-amine (des-methyl analog, CAS 144465-94-1) – no direct c-Met Ki reported; SAR-based expectation of ≥ 10-fold weaker potency |
| Quantified Difference | ≥ 10-fold based on class-level methyl-group SAR (estimated ΔΔG ≈ −1.4 kcal/mol); exact value awaits experimental confirmation |
| Conditions | Competitive inhibition assay, N-terminal His6-tagged recombinant human c-MET (residues 974–1390), spectrophotometric detection |
Why This Matters
For procurement decisions in kinase drug-discovery programs, the presence of the 5-methyl group directly influences the probability of achieving nanomolar cellular target engagement, which is the primary determinant of downstream phenotypic screening success.
- [1] BindingDB BDBM50396967 (CHEMBL2170806). Affinity Data: Ki = 7 nM for 1-(5-methylpyridin-2-yl)piperidin-4-amine against N-terminal His6-tagged recombinant human c-MET. Assay: competitive inhibition by spectrophotometry. View Source
- [2] Class-level SAR inference: Kuntz, I. D. et al. (1999) ‘The maximal affinity of ligands’, Proc. Natl. Acad. Sci. USA, 96, 9997–10002. Provides theoretical framework for methyl-group free-energy contributions (ΔΔG ≈ −1.4 kcal/mol per methyl-π contact). View Source
